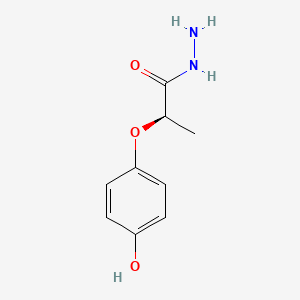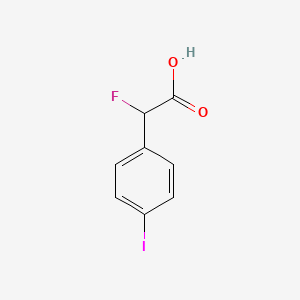
2-Fluoro-2-(4-iodophenyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(4-iodophenyl)acetic acid is an organic compound with the molecular formula C8H6FIO2 and a molecular weight of 280.04 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of 2-fluoro-2-(4-iodophenyl)acetic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts can be tailored to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(4-iodophenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Used in substitution reactions to replace the iodine atom with other functional groups.
Oxidizing and Reducing Agents: Used to convert the compound into different oxidation states.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Phenylacetic Acids: Formed through nucleophilic substitution reactions.
Alcohols and Carboxylic Acids: Formed through reduction and oxidation reactions, respectively.
Scientific Research Applications
2-Fluoro-2-(4-iodophenyl)acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-fluoro-2-(4-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to target molecules . In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenylacetic Acid: Similar structure but lacks the fluorine atom.
2-Fluoro-4-iodophenylacetic Acid: Similar structure with different substitution patterns.
Trametinib Impurities: Compounds with similar functional groups used in pharmaceutical research.
Uniqueness
The combination of these halogens makes it a valuable intermediate for the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C8H6FIO2 |
|---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
2-fluoro-2-(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6FIO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12) |
InChI Key |
ZGOVZVCWPQLHPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13452679.png)

![3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione](/img/structure/B13452690.png)
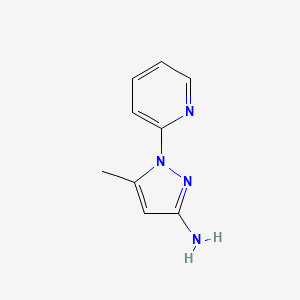
![2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452703.png)
![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
![7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13452717.png)
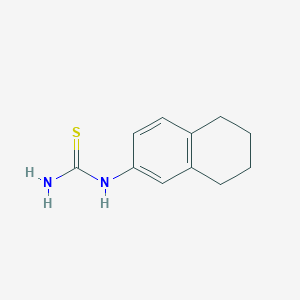
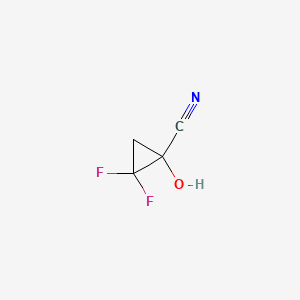
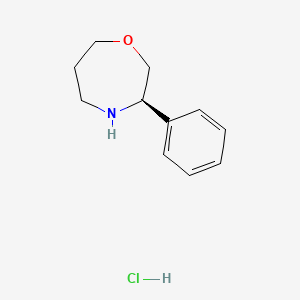

![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
